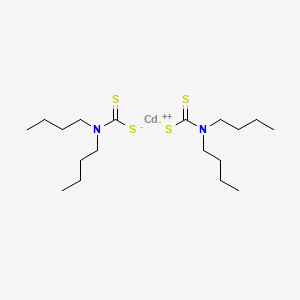![molecular formula C48H94O8S5Sn2 B13740740 Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate CAS No. 34871-84-6](/img/structure/B13740740.png)
Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate is a complex organotin compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate typically involves the reaction of isooctyl acetate with a thiobis(butylstannylidyne) precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or toluene, under controlled temperatures ranging from -78°C to room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.
Wirkmechanismus
The mechanism of action of Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate involves its interaction with molecular targets through its tin centers and thiol groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic processes or biological activities. The pathways involved often include coordination chemistry and redox reactions, which are central to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenyltin: Another organotin compound with similar reactivity but different structural properties.
Tributyltin acetate: Shares some chemical characteristics but differs in its biological activity and applications.
Hexamethylditin: Known for its use in organic synthesis, with distinct differences in reactivity and stability compared to Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate.
Uniqueness
Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate is unique due to its specific combination of isooctyl and thiobis(butylstannylidyne) groups, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactions and material properties.
Eigenschaften
CAS-Nummer |
34871-84-6 |
|---|---|
Molekularformel |
C48H94O8S5Sn2 |
Molekulargewicht |
1197.0 g/mol |
IUPAC-Name |
6-methylheptyl 2-[butyl-[butyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/4C10H20O2S.2C4H9.S.2Sn/c4*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-4-2;;;/h4*9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;;;/q;;;;;;;2*+2/p-4 |
InChI-Schlüssel |
JBIHPINCMVUMEK-UHFFFAOYSA-J |
Kanonische SMILES |
CCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)S[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


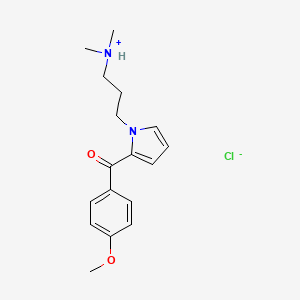

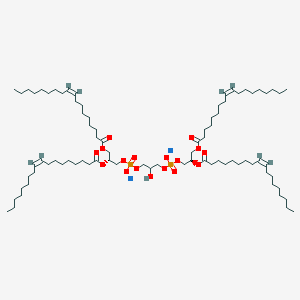
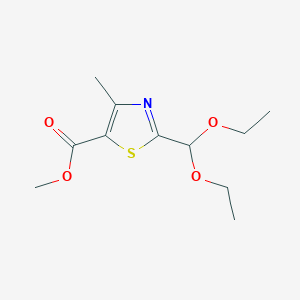
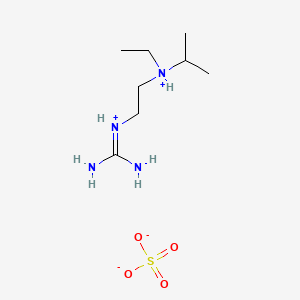

![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)

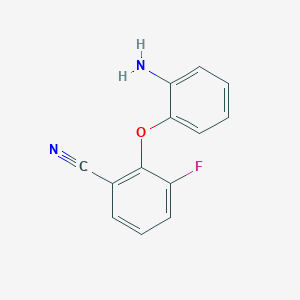
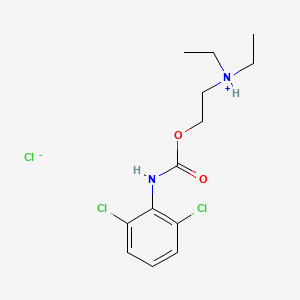

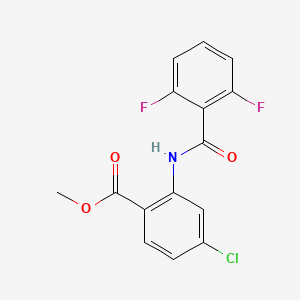
![Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate](/img/structure/B13740728.png)
